

Safety and Hazard Information

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Compound of Interest

Compound Name: *Alk5-IN-9*
Cat. No.: *B12415000*

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It is crucial to handle **Alk5-IN-9** with appropriate safety precautions in a laboratory setting. The following tables summarize the known hazard information and first-aid measures. Users should always consult the most recent and specific Safety Data Sheet (SDS) provided by the supplier.

Table 1: Hazard Identification and Precautionary Statements

Hazard Class	Signal Word	Hazard Statement	Precautionary Statements
Acute Oral Toxicity	Danger	H301: Toxic if swallowed.[1]	P264: Wash hands thoroughly after handling.[1]
			P270: Do not eat, drink or smoke when using this product.[1]
			P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
			P330: Rinse mouth.[1]
Carcinogenicity	Warning	H351: Suspected of causing cancer.[1]	P201: Obtain special instructions before use.[1]
			P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
			P308+P313: IF exposed or concerned: Get medical advice/attention.[1]
Storage		P405: Store locked up.[1]	
Disposal		P501: Dispose of contents/container to	

an approved waste disposal plant.[1]

Table 2: First-Aid Measures

Exposure Route	First-Aid Procedure
Inhalation	Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[1]
Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor immediately. [1]

Chemical and Physical Properties

AIK5-IN-9, also referred to as Compound 8h in some literature, possesses specific chemical and physical characteristics relevant for experimental design.[2]

Table 3: Physical and Chemical Properties of AIK5-IN-9

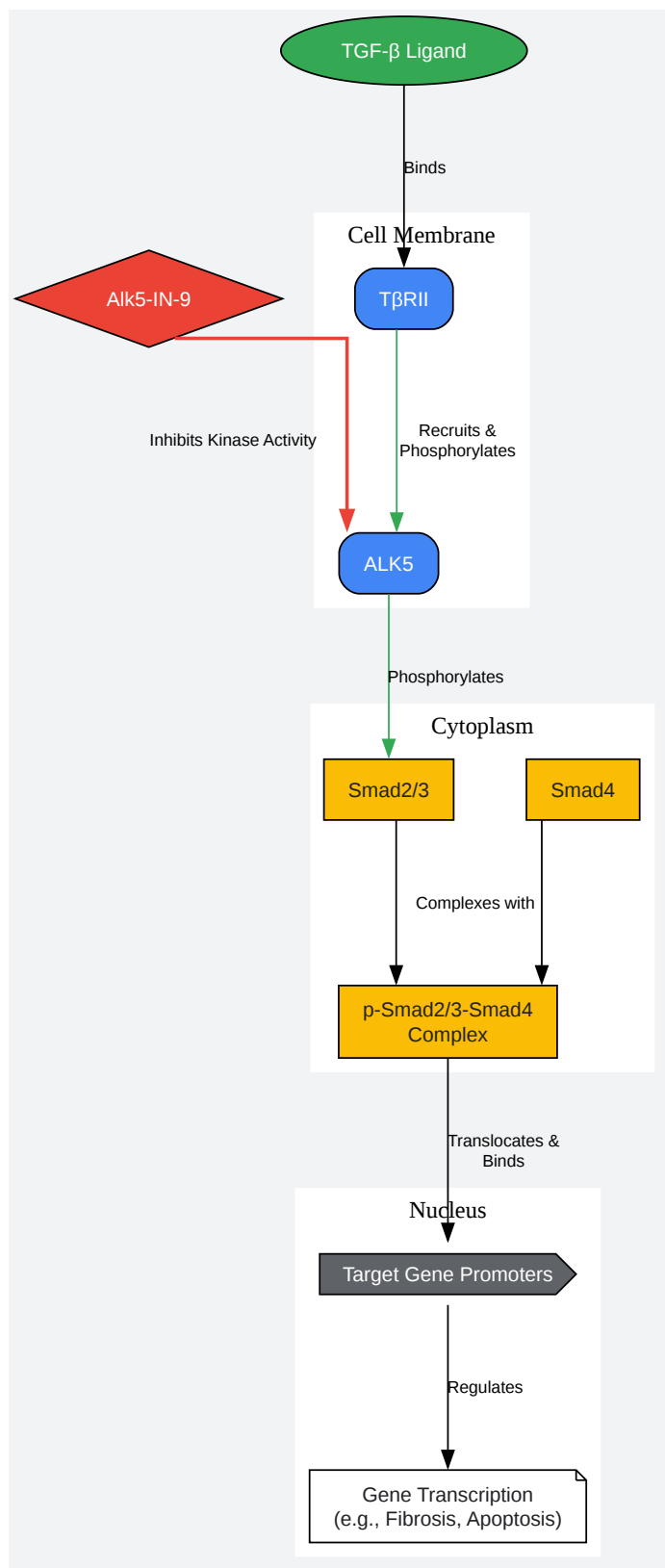
Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₅ F ₃ N ₆ O ₃	[3]
Molecular Weight	572.62 g/mol	[3]
CAS Number	2489611-06-3	[2][3]
Purity	>98%	[4]
Solubility	Soluble in DMSO	[4]
Storage	Stable at -20°C. Keep away from direct sunlight.	[4]

Mechanism of Action and Signaling Pathway

Alk5-IN-9 is a selective, ATP-competitive inhibitor of the ALK5 kinase.[4] ALK5 is the primary type I receptor for TGF- β and plays a critical role in the canonical Smad signaling pathway.[5]

The TGF- β signaling cascade is initiated when a TGF- β ligand binds to the TGF- β type II receptor (T β RII) on the cell surface.[6] This binding recruits and phosphorylates the type I receptor, ALK5, activating its serine/threonine kinase domain.[5] Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in processes like cell proliferation, differentiation, apoptosis, and extracellular matrix production.[5][6]

Alk5-IN-9 exerts its effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation and subsequent activation of Smad2 and Smad3.[5] This action effectively halts the downstream signaling cascade.



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Caption: TGF- β /ALK5 signaling pathway and the inhibitory action of **Alk5-IN-9**.

Biological Activity and In Vitro Data

Alk5-IN-9 has demonstrated potent inhibitory activity in both biochemical and cell-based assays.

Table 4: In Vitro Efficacy of Alk5-IN-9

Assay	System	IC ₅₀ Value	Reference
ALK5 Autophosphorylation	Biochemical Assay	25 nM	[2][3][7]
Cell Proliferation/Activity	NIH3T3 Cells	74.6 nM	[2][3][7]

The compound also shows a favorable pharmacokinetic profile and reduced inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, suggesting a lower risk of cardiac side effects compared to some other inhibitors.[2] Its potential applications are primarily in cancer research and fibrotic diseases, where the TGF- β pathway is often dysregulated.[2][8]

Experimental Protocols

Detailed and reproducible protocols are essential for validating the effects of **Alk5-IN-9**. Below are methodologies for key experiments.

ALK5 Autophosphorylation Assay

This biochemical assay quantifies the ability of a compound to inhibit the kinase activity of ALK5 directly.

Objective: To determine the IC₅₀ value of **Alk5-IN-9** against purified ALK5 enzyme.

Materials:

- Purified, 6-His tagged recombinant ALK5 enzyme.
- Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT.
- **Alk5-IN-9** stock solution in DMSO.

- ATP solution (3 μM) containing $\gamma\text{-}^{33}\text{P}\text{-ATP}$ (0.5 μCi).
- 96-well microplates.
- Scintillation counter or phosphorimager.

Methodology:

- Prepare serial dilutions of **Alk5-IN-9** in assay buffer, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.1%).
- In a 96-well plate, add 10 nM of purified ALK5 enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).
- Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C to allow for binding.
- Initiate the phosphorylation reaction by adding the ATP/ $\gamma\text{-}^{33}\text{P}\text{-ATP}$ mixture to each well.
- Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 37°C.
- Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
- Quantify the incorporation of ^{33}P into the ALK5 enzyme using a scintillation counter or phosphorimager.
- Calculate the percentage of inhibition for each concentration of **Alk5-IN-9** relative to the vehicle control.
- Plot the percentage of inhibition against the log concentration of the inhibitor and use a non-linear regression model to determine the IC_{50} value.[\[6\]](#)

TGF- β -Responsive Reporter Assay

This cell-based assay measures the inhibition of the TGF- β signaling pathway within a cellular context.

Objective: To determine the potency of **Alk5-IN-9** in blocking TGF- β -induced gene transcription.

Materials:

- A suitable cell line (e.g., HepG2, NIH3T3) stably transfected with a luciferase reporter construct driven by a Smad-responsive promoter (e.g., CAGA-luciferase).[6]
- Cell culture medium (e.g., BME) with and without serum.
- Recombinant human TGF- β 1.
- **Alk5-IN-9** stock solution in DMSO.
- 96-well cell culture plates.
- Luciferase assay lysis buffer and substrate (e.g., Promega).
- Luminometer.

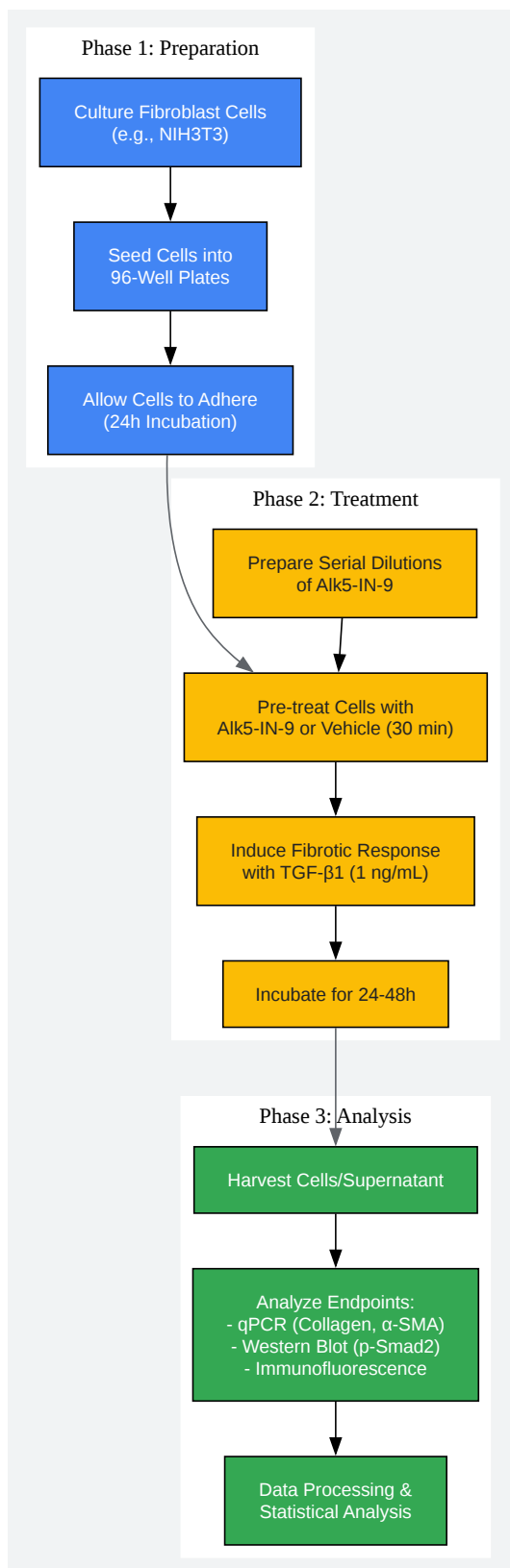
Methodology:

- Seed the reporter cells into a 96-well plate at a density of ~35,000 cells/well in serum-containing medium and incubate for 24 hours at 37°C, 5% CO₂.
- After 24 hours, replace the medium with serum-free medium.
- Add serial dilutions of **Alk5-IN-9** to the wells. The final DMSO concentration should be kept low and constant (e.g., <1%).
- Pre-incubate the cells with the inhibitor for 30 minutes.
- Stimulate the cells by adding a pre-determined concentration of TGF- β 1 (e.g., 1 ng/mL). Include control wells with no TGF- β 1 and wells with TGF- β 1 but no inhibitor.
- Incubate the plates overnight (16-24 hours) at 37°C, 5% CO₂.
- Wash the cells with PBS and then lyse them using a passive lysis buffer.
- Measure the luciferase activity in each well using a luminometer after adding the luciferase substrate.

- Calculate the percentage of inhibition of the TGF- β 1-induced signal for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the data and fitting a dose-response curve.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-fibrotic effect of **Alk5-IN-9** in a cell-based model.



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Caption: Workflow for assessing the anti-fibrotic activity of **Alk5-IN-9** in vitro.

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